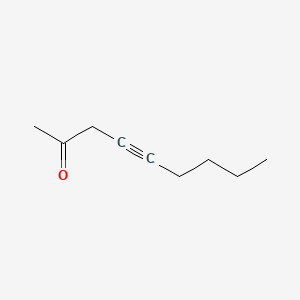

Non-4-YN-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118893-63-3 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 |

IUPAC Name |

non-4-yn-2-one |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-5,8H2,1-2H3 |

InChI Key |

NLYGHAGTTYNBAD-UHFFFAOYSA-N |

SMILES |

CCCCC#CCC(=O)C |

Synonyms |

4-Nonyn-2-one (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Alkynones

Regioselective and Stereoselective Synthesis of 4-yn-2-one Architectures

The construction of the 4-yn-2-one framework, which features a ketone at the 2-position and an alkyne starting at the 4-position of a carbon chain (e.g., CH₃-CO-CH₂-C≡C-R), demands methods that precisely place these functionalities. Achieving regioselectivity ensures the correct connectivity, while stereoselectivity, where applicable, controls the spatial arrangement of atoms.

Direct carbon-carbon bond formation strategies are pivotal for assembling the carbon skeleton of alkynones. These methods often involve the reaction of nucleophilic carbon species with electrophilic partners to forge new C-C bonds, either to construct the carbonyl-containing fragment or to link it to an existing alkyne moiety. For instance, the formation of the C-C bond adjacent to the ketone can be achieved through enolate chemistry. While direct C-C bond formation for γ-alkynyl ketones like Non-4-yn-2-one might involve coupling an enolate derived from a simple ketone with an electrophilic alkyne precursor, or conversely, coupling a nucleophilic alkyne species with an α-halo ketone, many reported methods focus on the more common α,β-alkynyl ketones. However, the principles of C-C bond formation remain central. For example, the synthesis of β-keto thioesters and 1,3-diketones, which share structural similarities, often relies on direct aldol (B89426) additions or crossed-Claisen reactions of thioesters, demonstrating the utility of such direct approaches in constructing carbonyl-containing frameworks duke.edu.

Cross-coupling reactions have emerged as powerful tools for the synthesis of alkynones, particularly those involving the formation of the C(sp)-C(sp²) bond characteristic of α,β-alkynyl ketones. These reactions typically employ transition metal catalysts to couple organometallic reagents with organic halides or pseudohalides.

Sonogashira Coupling and Carbonylative Variants: The Sonogashira coupling, a palladium-catalyzed reaction between terminal alkynes and aryl or vinyl halides, is a cornerstone for C(sp)-C(sp²) bond formation. When coupled with carbonylation (incorporation of carbon monoxide), it directly yields α,β-alkynyl ketones (ynones) researchgate.netorganic-chemistry.orgnih.govbutantan.gov.br. For example, palladium-catalyzed carbonylative Sonogashira coupling of aryl iodides with terminal alkynes, using chloroform (B151607) as a CO source, provides efficient access to alkynones rsc.org. Similarly, copper-catalyzed coupling of terminal alkynes with acid chlorides offers a facile route to ynones under mild, solvent-free conditions organic-chemistry.org.

Other Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions involving triorganoindiums with acyl chlorides have been developed for the synthesis of both aryl ketones and α,β-acetylenic ketones, offering high atom economy and yields rsc.orgrsc.org. Ruthenium-catalyzed coupling of terminal alkynes with aldehydes or alcohols also leads to α,β-acetylenic ketones nih.gov. These methods are crucial for constructing the C(sp)-C(sp²) linkage.

Table 1: Transition Metal-Catalyzed Cross-Coupling Reactions for Acetylenic Ketone Construction

| Reaction Type | Substrates | Catalyst System | Conditions | Yield | Reference |

| Pd-catalyzed Cross-Coupling | Triorganoindiums + Acyl chlorides | Pd(0) catalyst immobilized in MCM-41 | THF, 68 °C | 89-92% | rsc.orgrsc.org |

| Carbonylative Sonogashira Coupling | Aryl iodides + Terminal alkynes + CO source | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | CHCl₃, CsOH·H₂O, Toluene, 80 °C (example) | Good to excellent | rsc.org |

| Cu-catalyzed Coupling | Terminal alkynes + Acid chlorides | CuI/TMEDA | Solvent-free, room temperature | Very good | organic-chemistry.org |

| Ru-catalyzed Coupling | Terminal alkynes + Aldehydes/Alcohols | Ru catalyst (e.g., Ru-BINAP) | Varies | α,β-acetylenic ketones | nih.gov |

Functional group interconversions (FGIs) provide alternative pathways to alkynones by transforming readily available precursors into the desired alkynone moiety.

Oxidation of Propargylic Alcohols: A classic and widely used method for synthesizing α,β-alkynyl ketones involves the oxidation of propargylic alcohols. Various oxidizing agents, including chromium-based reagents (e.g., Jones reagent), manganese dioxide (MnO₂), and Swern oxidation conditions, are effective for this transformation, typically yielding the desired ynones in good to excellent yields uib.norsc.org.

Oxidation of Alkynes: Direct oxidation of alkynes themselves can also lead to alkynones. For instance, heterogeneous catalysts, such as iron phthalocyanines covalently grafted onto silica, have been employed for the selective oxidation of alkynes and propargylic alcohols to α,β-acetylenic ketones rsc.org.

Table 2: Functional Group Interconversions for Alkynone Synthesis

| Transformation | Starting Material | Reagent/Catalyst | Conditions | Product Type | Yield | Reference |

| Oxidation | Propargylic alcohols | Oxidizing agent (e.g., Jones reagent, MnO₂, Swern) | Varies | α,β-acetylenic ketones | Good to excellent | uib.norsc.org |

| Heterogeneous Oxidation | Alkynes/Propargylic alcohols | Iron phthalocyanines on silica | Varies | α,β-acetylenic ketones | Varies | rsc.org |

| Sulfur-mediated Difunctionalization of Alkynes | Internal alkynes | Diphenyl sulfoxide, Triflic anhydride | One-pot reaction | α-heterosubstituted ketones | Varies | rsc.orgnih.gov |

Catalytic Systems in Alkynone Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of alkynone synthesis. Both transition metal catalysts and organocatalysts/biocatalysts are employed.

Transition metals are central to many modern alkynone synthesis methodologies. Palladium, copper, rhodium, and ruthenium complexes are frequently utilized to mediate C-C bond formations, carbonylations, and functionalizations of alkynes.

Palladium Catalysis: Palladium is indispensable for Sonogashira couplings, carbonylative Sonogashira reactions, and various cross-coupling strategies, enabling the efficient construction of the alkynone framework researchgate.netorganic-chemistry.orgnih.govbutantan.gov.brrsc.orgrsc.orgrsc.orgnih.govnih.govresearchgate.net. Palladium catalysts, often in combination with phosphine (B1218219) ligands or supported on solid matrices for recyclability, facilitate the formation of the C(sp)-C(sp²) bond or the insertion of carbon monoxide.

Copper Catalysis: Copper catalysts are also prominent, particularly in coupling reactions with acid chlorides and in facilitating Sonogashira-type reactions, often acting synergistically with palladium organic-chemistry.orgmdpi.com.

Other Transition Metals: Rhodium and ruthenium catalysts have been employed in alkyne dimerization and coupling reactions that can lead to enynes or related structures, which might serve as precursors or be involved in cascade reactions leading to alkynone-like motifs nih.govnih.gov.

While transition metal catalysis dominates alkynone synthesis, organocatalysis and biocatalysis are emerging as complementary approaches, offering unique advantages in terms of selectivity and environmental impact.

Organocatalysis: Organocatalytic methods, utilizing small organic molecules as catalysts, have been explored for the asymmetric alkynylation of carbonyl compounds. Chiral phase-transfer catalysts, for instance, can mediate the enantioselective addition of activated β-halo-alkynes to carbonyl compounds, leading to chiral alkynylated products nih.govepfl.ch. These methods offer metal-free pathways and can achieve high enantioselectivities.

Biocatalysis: Biocatalysis, employing enzymes, is gaining traction for selective transformations. While direct biocatalytic synthesis of alkynones is less common, enzymes like alcohol dehydrogenases (ketoreductases) are highly effective for the enantioselective reduction of ketones to chiral alcohols georgiasouthern.eduacsgcipr.orgresearchgate.netacs.org. In the context of alkynones, biocatalytic reduction of specific alkynone substrates has been demonstrated to yield enantiopure products with high enantiomeric excess (>99% ee), showcasing the potential of enzymes for chiral resolution or synthesis of related compounds georgiasouthern.edu.

Compound List

this compound

α,β-Acetylenic ketones (Ynones)

γ-Alkynyl ketones

Propargylic alcohols

Acetone

β-keto thioesters

1,3-Diketones

α-halo ketones

β-amino ynones

Glyco-alkynones

Glyco-triazoles

α-heterosubstituted ketones

This overview highlights the sophisticated synthetic strategies and catalytic systems available for the preparation of alkynones, providing a foundation for the efficient and selective construction of molecules like this compound. The continuous development in catalysis and synthetic methodology promises even more accessible and sustainable routes to these valuable compounds in the future.

Elucidation of Reaction Mechanisms and Reactivity Patterns of Alkynones

Mechanistic Investigations of Nucleophilic Additions to the Ynone Moiety

The electrophilic character of the alkyne in alkynones facilitates a range of nucleophilic addition reactions, primarily proceeding via a 1,4-conjugate addition mechanism, often referred to as a Michael addition.

Michael Additions and Related Conjugate Additions

Nucleophiles readily attack the β-carbon of the ynone system, leading to the formation of enolate intermediates that are subsequently protonated. This process is highly efficient due to the activation provided by the carbonyl group. A diverse array of nucleophiles, including amines, thiols, and stabilized carbanions, can participate in these reactions acs.orgresearchgate.netnih.gov.

Amine Additions (Aza-Michael): Primary and secondary amines add to alkynones to yield enaminones, which are valuable intermediates for further transformations acs.orgntu.edu.sgias.ac.in. The reaction can be catalyzed by various agents, including transition metals like copper ias.ac.in.

Thiol Additions (Thia-Michael): Thiols readily add to alkynones, forming vinyl sulfides, often with high chemoselectivity acs.orgnih.gov.

Carbon Nucleophile Additions: Stabilized carbanions, such as those derived from malonates or β-keto esters, can undergo Michael addition. Organometallic reagents, particularly organocuprates and Grignard reagents in the presence of copper salts, also add efficiently, often showing a preference for 1,4-addition over 1,2-addition to the carbonyl group acs.org.

Table 1: Representative Nucleophilic Additions to Alkynones

| Nucleophile Type | Reaction Type | Product Class | Typical Conditions | Representative Yield |

| Primary/Secondary Amine | Aza-Michael Addition | Enaminone | Cu catalyst, RT | 70-95% |

| Thiol | Thia-Michael Addition | Vinyl Sulfide | Base catalyst, RT | 80-95% |

| Organocuprate | Conjugate Addition | α,β-Unsaturated Ketone | Cu(I) salt, THF, low temperature | 75-90% |

| Stabilized Carbanion | Michael Addition | γ,δ-Unsaturated Ketone | Base catalyst (e.g., DBU), RT | 60-85% |

Hydrofunctionalization and Heteroatom Addition Reactions

The alkyne moiety in alkynones can also undergo hydrofunctionalization, which involves the addition of a H-X bond across the triple bond, where X is a heteroatom or a carbon group. These reactions are often catalyzed by transition metals.

Hydroamination: The addition of N-H bonds to alkynones, catalyzed by metals like copper, gold, or nickel, yields enaminones or related structures ias.ac.inchinesechemsoc.orgresearchgate.netthieme-connect.comacs.org. These reactions can be highly regioselective and, with chiral catalysts, enantioselective researchgate.netacs.org.

Hydroalkoxylation/Hydroxylation: The addition of O-H bonds across the alkyne, typically catalyzed by gold or other transition metals, leads to vinyl ethers or related oxygenated products chinesechemsoc.orgthieme-connect.combeilstein-journals.org.

Hydrothiolation: Similar to hydroamination and hydroalkoxylation, the addition of S-H bonds is facilitated by metal catalysts, producing vinyl sulfides chinesechemsoc.orgthieme-connect.com.

Addition of Organometallics: Beyond conjugate addition, organometallic reagents can add across the alkyne triple bond, often in a regioselective manner dictated by the catalyst and substrate thieme-connect.com.

Table 2: Examples of Hydrofunctionalization Reactions of Alkynones

| Reaction Type | Reagent/Catalyst | Product Class | Regioselectivity | Notes |

| Hydroamination | Cu, Au, Ni catalysts | Enaminone | Markovnikov/Anti-Markovnikov | Can be enantioselective researchgate.netacs.org |

| Hydroalkoxylation | Au, Pt, Pd catalysts | Vinyl Ether | Markovnikov/Anti-Markovnikov | |

| Hydrothiolation | Cu, Pd catalysts | Vinyl Sulfide | Markovnikov/Anti-Markovnikov | |

| Hydrosilylation | Pt, Rh catalysts | Vinyl Silane | Markovnikov/Anti-Markovnikov | |

| Hydroboration | Co, Rh catalysts | Vinyl Boronate Ester | Markovnikov/Anti-Markovnikov | Useful for cross-coupling chinesechemsoc.org |

Pericyclic Reactions Involving Alkynones

The π-electron system of the alkyne in alkynones makes them excellent participants in pericyclic reactions, particularly cycloadditions.

Diels-Alder Cycloadditions as Dienophiles

Alkynones function as electron-deficient dienophiles in Diels-Alder reactions due to the electron-withdrawing carbonyl group wikipedia.orgoregonstate.edulibretexts.orgmasterorganicchemistry.comlibretexts.org. They react with electron-rich dienes to form six-membered cyclic adducts, typically cyclohexadienes or their derivatives, with the carbonyl group often influencing the regioselectivity of the addition wikipedia.orgoregonstate.edumasterorganicchemistry.comlibretexts.org.

Table 3: Diels-Alder Reactions of Alkynones

| Dienophile (Alkynone) | Diene | Product Class | Conditions | Notes |

| General Alkynone | Electron-rich Diene | Substituted Cyclohexadiene | Thermal (heat) | Carbonyl group directs regioselectivity wikipedia.orgoregonstate.edumasterorganicchemistry.comlibretexts.org |

| Ynone | Furan | Oxa-cyclohexadiene | Thermal | Hetero-Diels-Alder variant |

| Ynone | Cyclopentadiene | Bicyclic Adduct | Thermal | High reactivity due to locked s-cis conformation of cyclopentadiene |

1,3-Dipolar Cycloadditions (e.g., Huisgen Cycloaddition)

Alkynones readily undergo 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides, nitrile oxides, and diazoalkanes, to construct five-membered heterocycles youtube.comwikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.org. The Huisgen cycloaddition, specifically between azides and alkynes, is a prominent example, often referred to as "click chemistry" when catalyzed by copper youtube.comorganic-chemistry.org.

Azides: Reaction with organic azides forms 1,2,3-triazoles youtube.comorganic-chemistry.org. Copper-catalyzed versions (CuAAC) are particularly efficient and widely used youtube.com.

Nitrile Oxides: Cycloaddition with nitrile oxides yields isoxazoles youtube.comwikipedia.orgresearchgate.net.

Diazoalkanes: Reaction with diazoalkanes leads to the formation of pyrazoles youtube.comwikipedia.org.

Table 4: 1,3-Dipolar Cycloadditions of Alkynones

| Alkynone | 1,3-Dipole | Heterocycle Formed | Catalysis/Conditions | Notes |

| General Ynone | Organic Azide | 1,2,3-Triazole | Thermal or Cu-catalyzed | CuAAC is a "click reaction" youtube.comorganic-chemistry.org |

| General Ynone | Nitrile Oxide | Isoxazole | Thermal | wikipedia.orgresearchgate.net |

| General Ynone | Diazoalkane | Pyrazole | Thermal | youtube.comwikipedia.org |

| General Ynone | Nitrile Imine | Pyrazole | Thermal | youtube.com |

Intramolecular Cyclization Reactions and Annulation Strategies

Alkynones can participate in intramolecular cyclization reactions when an appropriate functional group is present within the same molecule, enabling the synthesis of cyclic and polycyclic systems researchgate.netnih.govresearchgate.netacs.orgresearchgate.netmdpi.com. These reactions can be initiated by nucleophilic attack, pericyclic processes, or metal-catalyzed rearrangements.

Intramolecular Michael Additions: If a nucleophilic center (e.g., amine, alcohol, thiol) is tethered to the alkynone, it can undergo intramolecular conjugate addition to form heterocyclic rings researchgate.netntu.edu.sgnih.gov.

Metal-Catalyzed Cyclizations: Transition metals like gold, palladium, and nickel are widely employed to catalyze intramolecular cyclizations of alkynones. These can involve hydrocyclization, carbocyclization, or cycloisomerization pathways, often leading to complex ring systems such as spirocycles or fused heterocycles researchgate.netbeilstein-journals.orgresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comarkat-usa.org. For instance, gold catalysts can mediate alkyne-carbonyl metathesis of alkynones to form cyclic enones beilstein-journals.orgarkat-usa.org. Nickel catalysts have been used for enantioselective hydrocyclizations of alkynones researchgate.netresearchgate.net. Palladium catalysis is also utilized for C-C and C-heteroatom bond formations leading to cyclic structures mdpi.com.

Annulation Strategies: These cyclization reactions are fundamental to annulation strategies, where new rings are fused onto existing molecular frameworks, building molecular complexity efficiently researchgate.netresearchgate.net.

Table 5: Intramolecular Cyclization and Annulation Strategies of Alkynones

| Substrate Type/Reaction | Catalyst/Conditions | Product Class | Notes |

| Tethered Nucleophile-Ynone | Base or Lewis Acid | Heterocycles (e.g., pyrrolidines, pyrans) | Intramolecular Michael addition researchgate.netntu.edu.sgnih.gov |

| Alkynone O-methyloximes | FeCl₃ / Diselenides | 4-Organoselenylisoxazoles | Intramolecular cyclization acs.org |

| Alkynyl Ketones | Au(I) or Au(III) salts | Cyclic Enones | Alkyne-carbonyl metathesis beilstein-journals.orgarkat-usa.org |

| Alkynones | NiH catalyst (e.g., Ni(OTs)₂/Phox) | Enantioenriched Heterocyclic Alcohols | Enantioselective hydrocyclization researchgate.netresearchgate.net |

| 2-Alkynylarylketones | Metal-free, Water-assisted | Indenones | researchgate.net |

| Phosphoryl-linked Alkynes | Iodocarbocyclization | α-Iodo-substituted Spiro-conjugated Phosphacycles | Formation of six- and seven-membered phosphacycles researchgate.net |

| Enynyl Esters | Au(I) catalyst | Medium-sized Ring Ethers and Amines | Cascade reaction involving isomerization and [3+2] cyclization mdpi.com |

Compound List

Non-4-YN-2-one

Rearrangement Processes and Isomerizations in Alkynone Chemistry

The presence of the alkyne and carbonyl functionalities within the same molecule provides ample opportunities for intramolecular rearrangements, often catalyzed by acids, bases, or transition metals. These processes are vital for understanding the synthetic utility and reactivity of alkynones.

Propargyl-Allenyl Isomerization

Propargyl-allenyl isomerization is a fundamental transformation in alkyne chemistry, involving the formal migration of a hydrogen atom from the propargylic position to the adjacent alkyne carbon, converting a propargyl system into an allene. This process is particularly relevant for alkynones and related structures, often serving as a key step in cascade reactions.

Mechanism and Research Findings: The isomerization is typically facilitated by bases, which abstract a proton from the propargylic carbon, generating a nucleophilic allenyl anion or a related intermediate. This intermediate can then undergo a 1,3-hydrogen shift to form the allene. For instance, strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been employed to promote this isomerization in propargyl alcohols, leading to the synthesis of 4-allenyl-oxazolines acs.org. In these reactions, the base deprotonates the propargylic alcohol, followed by nucleophilic attack and subsequent isomerization. The efficiency and selectivity of this isomerization can be influenced by the nature of the substituents on the alkynone backbone acs.org.

Transition metal catalysts, particularly gold complexes, can also mediate propargyl-allenyl isomerization. These catalysts activate the alkyne moiety, facilitating the rearrangement. Such isomerizations are often integrated into more complex reaction sequences, such as cycloisomerizations that lead to the formation of furans or other heterocyclic systems researchgate.netresearchgate.netnih.gov. The propargyl-allenyl isomerization is a crucial step in these cascades, setting the stage for subsequent cyclization or addition reactions.

Table 1: Representative Propargyl-Allenyl Isomerization Reactions

| Substrate Type (Example) | Catalyst/Reagent | Conditions (Solvent, Temp) | Product Type | Typical Yield Range | Notes |

| Propargyl Alcohols | DBU (base) | DCM, Ambient | Allenyl Alcohols/Derivatives | 89-96% (analogous) | Key step in oxazoline (B21484) synthesis acs.org |

| Alkynones (general) | Base (e.g., Et₃N) | Various | Enones, Furans | Varies | Often part of cascade reactions researchgate.net |

| Propargylic B(MIDA)s | NHC-Au catalyst | Various | Allenyl Boronates | Varies | Base-free conditions semanticscholar.org |

| 2-En-4-yn-1-ols | DBU / CCl₃CN | DCM, Ambient | 4-Allenyl-oxazolines | 37-100% | Substituent-dependent acs.org |

Acid-Catalyzed and Base-Catalyzed Rearrangements of Alkynones

Alkynones are susceptible to various rearrangements under both acidic and basic conditions, driven by the activation of the alkyne or carbonyl groups, or by the generation of reactive intermediates such as carbocations or carbanions.

Acid-Catalyzed Rearrangements: Acid catalysis can initiate several types of rearrangements in alkynones. A well-established class includes the Meyer-Schuster and Rupe-Kambli rearrangements, which convert α-acetylenic alcohols into α,β-unsaturated aldehydes or ketones, respectively, through acid-catalyzed hydration and subsequent tautomerization mdpi.com.

More broadly, Brønsted or Lewis acids can activate the alkyne moiety of alkynones, leading to carbocation formation. These carbocations can then undergo Wagner-Meerwein-type rearrangements, involving the migration of alkyl or aryl groups to form more stable cationic species chemrxiv.org. In the case of epoxy alkynes, acid catalysis can promote epoxide ring-opening followed by a semipinacol-type rearrangement and a C-C 3,3-migration, yielding highly functionalized allenes acs.org. Furthermore, acids can catalyze the rearrangement of allenes themselves to more stable 1,3-dienes, often proceeding via carbocation intermediates mdpi.com.

Table 2: Representative Acid-Catalyzed Rearrangements of Alkynes/Alkynones

| Substrate Type (Example) | Catalyst/Reagent | Conditions (Solvent, Temp) | Product Type | Typical Yield Range | Notes |

| α-Acetylenic Alcohols | Acid (e.g., H₂SO₄) | Various | α,β-Unsaturated Carbonyls | Varies | Meyer-Schuster, Rupe-Kambli mdpi.com |

| Epoxy Alkynes | Acid (e.g., TfOH) | Various | Highly Functionalized Allenes | Varies | Semipinacol-type rearrangement acs.org |

| Alkynes | Acid (e.g., HNTf₂) | Pyridine N-oxides | α-Carbonyl Cations | Varies | Wagner-Meerwein rearrangement chemrxiv.org |

| Allenes | Acid (e.g., HCl) | Various | 1,3-Dienes | Varies | Carbocation-mediated mdpi.com |

Base-Catalyzed Rearrangements: Base catalysis in alkynone chemistry often involves the deprotonation of acidic protons, typically adjacent to the carbonyl group (α-protons) or at the propargylic position. This generates nucleophilic carbanions or enolates, which can then participate in various rearrangements and cascade reactions.

Density Functional Theory (DFT) studies have elucidated the mechanisms of base-catalyzed dimerizations of aliphatic alkynones, highlighting the critical role of the aliphatic substituent in controlling the substrate's reactivity and the outcome of cascade assemblies researchgate.netacs.org. These reactions can lead to the formation of functionalized furans and other cyclic structures. Bases such as DBU and triethylamine (B128534) are commonly employed to initiate these transformations researchgate.netresearchgate.net. While specific examples of this compound undergoing these base-catalyzed rearrangements are not detailed in the provided literature, its structural features suggest it would be amenable to deprotonation at the α-methylene position, potentially initiating dimerization or other base-mediated reactions.

Table 3: Representative Base-Catalyzed Rearrangements/Reactions of Alkynones

| Substrate Type (Example) | Catalyst/Reagent | Conditions (Solvent, Temp) | Product Type | Typical Yield Range | Notes |

| Aliphatic Alkynones | Base (e.g., KOBuᵗ) | Various | Dimerized Products, Furans | High | Substrate-controlled researchgate.netacs.org |

| Alkynones | Base (e.g., DBU) | Various | Enones, Heterocycles | Varies | Propargyl-allenyl isomerization involved researchgate.net |

| Propargyl Alcohols | DBU (base) | DCM, Ambient | Allenyl Alcohols/Derivatives | 89-96% (analogous) | Propargyl-allenyl isomerization acs.org |

Compound List

this compound

Non-2-yn-1-ol

Acetylenic ketones

Aliphatic alkynones

Propargylic alcohols

2-En-4-yn-1-ols

Glyco-alkynones

Haloalkynes

Ynamides

Alkynyl sulfoxides

Propargylamines

Ynoates

α-Acetylenic alcohols

α,β-Unsaturated ketones

α,β-Unsaturated aldehydes

Epoxy alkynes

Allenyl boronates

1,3-Dienes

Furans

Quinolines

1-Azadienes

Advanced Spectroscopic Analysis for Structural Elucidation of Alkynones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of the structure of Non-4-yn-2-one can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of each proton and carbon atom in a molecule. libretexts.orguobasrah.edu.iq In acetylenic ketones like this compound, the chemical shifts (δ) are influenced by the electronegativity of the carbonyl oxygen and the magnetic anisotropy of the carbon-carbon triple bond.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The methyl protons adjacent to the carbonyl group (H-1) would appear as a singlet, shifted downfield due to the electron-withdrawing effect of the ketone. The methylene (B1212753) protons at C-3, situated between the ketone and the alkyne, would also be a singlet and shifted downfield. The protons on the butyl chain (C-6 to C-9) would exhibit characteristic multiplets, with chemical shifts decreasing with increasing distance from the triple bond.

In the ¹³C NMR spectrum, the carbonyl carbon (C-2) is the most deshielded, appearing at a very low field (>200 ppm). The acetylenic carbons (C-4 and C-5) have characteristic shifts in the range of 70-90 ppm. masterorganicchemistry.com The remaining aliphatic carbons appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | CH₃ | 2.1 – 2.3 (s) | 29 – 31 |

| 2 | C=O | - | 205 – 208 |

| 3 | CH₂ | 3.1 – 3.3 (s) | 45 – 48 |

| 4 | C≡ | - | 80 – 85 |

| 5 | ≡C | - | 85 – 90 |

| 6 | CH₂ | 2.1 – 2.3 (t) | 18 – 20 |

| 7 | CH₂ | 1.4 – 1.6 (sext) | 30 – 32 |

| 8 | CH₂ | 0.9 – 1.1 (sext) | 21 – 23 |

| 9 | CH₃ | 0.8 – 1.0 (t) | 13 – 15 |

Abbreviations: s = singlet, t = triplet, sext = sextet. Predicted values are based on typical ranges for similar functional groups.

While 1D NMR provides initial data, 2D NMR experiments are essential for confirming the connectivity of atoms within the molecule. huji.ac.ilslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the protons of the butyl group: H-6 with H-7, H-7 with H-6 and H-8, and H-8 with H-7 and H-9. The absence of correlations for the singlets at H-1 and H-3 would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal, for instance, connecting the proton signal at ~2.2 ppm to the carbon at ~19 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons over two to three bonds. youtube.comprinceton.edu This allows for the assembly of the molecular skeleton. Key HMBC correlations for this compound would include:

Protons at H-1 correlating to the carbonyl carbon C-2 and the methylene carbon C-3.

Protons at H-3 correlating to C-2, C-4, and C-5.

Protons at H-6 correlating to the acetylenic carbons C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu While less critical for a simple aliphatic chain, it could confirm spatial proximities, such as between the methylene protons at C-3 and C-6.

Quantitative NMR (qNMR) is a precise method for determining the concentration or purity of a substance without requiring an identical reference standard of the analyte. bwise.krresolvemass.ca The area of an NMR signal is directly proportional to the number of nuclei contributing to it. ox.ac.uk

To determine the purity of a this compound sample, the following procedure would be used:

An accurately weighed amount of the this compound sample and an accurately weighed amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent. acs.org

A ¹H NMR spectrum is acquired under quantitative conditions, which include a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons between scans, and a high signal-to-noise ratio. ox.ac.uk

The integral of a well-resolved, non-overlapping signal from this compound (e.g., the singlet for the H-1 methyl group) is compared to the integral of a known signal from the internal standard.

The purity of the analyte is calculated using the following equation: acs.org

Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std

Where:

I = Integral area of the signal

N = Number of protons giving rise to the signal

M = Molar mass

m = Weighed mass

P = Purity of the standard

analyte = this compound

std = Internal Standard

This method offers high accuracy and precision and is considered a primary analytical technique for purity assessment. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. slideshare.net

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). savemyexams.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition, distinguishing it from other compounds that may have the same nominal mass. nih.govthermofisher.com

For this compound, with the molecular formula C₉H₁₄O, the exact mass can be calculated using the precise masses of the most abundant isotopes:

¹²C = 12.0000

¹H = 1.0078

¹⁶O = 15.9949

Exact Mass of [C₉H₁₄O] = (9 × 12.0000) + (14 × 1.0078) + (1 × 15.9949) = 138.1043

An HRMS measurement yielding a molecular ion peak at or very near m/z 138.1043 would confirm the elemental formula C₉H₁₄O.

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and often fragments into smaller, more stable ions. libretexts.org The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For alkynones like this compound, key fragmentation pathways include α-cleavage and propargylic cleavage. jove.comyoutube.com

α-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the bond adjacent to the carbonyl group. wikipedia.org For this compound, two α-cleavage pathways are possible:

Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion at m/z 123 .

Cleavage of the C2-C3 bond results in the formation of a highly stable acetyl cation ([CH₃CO]⁺ ) at m/z 43 . This fragment is often the base peak (the most intense peak) in the spectrum of methyl ketones.

Propargylic Cleavage: The bond adjacent to the alkyne (C5-C6) is weakened and prone to cleavage, which would lead to a resonance-stabilized propargyl cation. Cleavage at this position would result in the loss of a propyl radical (•C₃H₇) and the formation of an ion at m/z 95 .

McLafferty Rearrangement: This rearrangement can occur in ketones with an accessible γ-hydrogen. wikipedia.org In this compound, the hydrogens on C-5 are γ-hydrogens relative to the carbonyl oxygen. A rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the C3-C4 bond would result in the loss of a neutral but-1-yne molecule and the formation of an enol radical cation at m/z 84 .

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 138 | [C₉H₁₄O]⁺• | Molecular Ion |

| 123 | [M - CH₃]⁺ | α-Cleavage |

| 95 | [M - C₃H₇]⁺ | Propargylic Cleavage |

| 84 | [C₄H₄O]⁺• | McLafferty Rearrangement |

| 43 | [CH₃CO]⁺ | α-Cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that excel at identifying functional groups within a molecule. They operate on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. libretexts.org Conversely, Raman spectroscopy involves inelastic scattering of monochromatic light (usually from a laser), where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. nih.gov A vibration is Raman-active if it causes a change in the polarizability of the molecule. nih.gov

For an alkynone like this compound, the two most characteristic functional groups are the ketone carbonyl group (C=O) and the internal carbon-carbon triple bond (C≡C).

Carbonyl (C=O) Stretch: The C=O bond is highly polar, resulting in a very strong absorption band in the IR spectrum. For a saturated ketone, this stretch typically appears in the range of 1710-1725 cm⁻¹. wpmucdn.com This strong signal makes IR spectroscopy particularly effective for confirming the presence of the ketone group.

However, the C≡C bond is highly polarizable. This property makes it a strong scatterer in Raman spectroscopy. nih.gov The Raman signal for an internal alkyne is sharp and appears in a spectral region (around 2200–2260 cm⁻¹) that is typically free from interference from other common functional groups, often referred to as the "cell-silent region" in biological studies. acs.org This makes Raman spectroscopy an excellent and often preferred method for identifying the alkyne moiety. acs.orgrsc.org

| Functional Group | Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| Ketone | C=O Stretch | Infrared | ~1715 | Strong libretexts.org |

| Internal Alkyne | C≡C Stretch | Infrared | 2100 - 2260 libretexts.org | Weak to Very Weak utdallas.edu |

| Internal Alkyne | C≡C Stretch | Raman | 2200 - 2260 acs.org | Strong, Sharp nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. wikidoc.org The electrons within the crystal diffract the X-rays, producing a unique diffraction pattern of spots called reflections. tulane.edu By analyzing the positions and intensities of these reflections, a three-dimensional map of electron density can be constructed. From this map, the exact positions of individual atoms, their chemical bonds, bond lengths, and bond angles can be determined with very high precision. wikidoc.org

While X-ray crystallographic data for complex alkynones have been reported in the literature, establishing the utility of this technique for the compound class, a specific structure for this compound is not publicly available. nih.govresearchgate.net Should a suitable crystal of this compound be grown and analyzed, the technique would provide definitive data on its solid-state conformation.

The key structural parameters that would be elucidated include:

Bond Lengths: The precise lengths of all covalent bonds, such as the C=O double bond, the C≡C triple bond, and the various C-C and C-H single bonds.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom. This would confirm the expected trigonal planar geometry of the ketone carbon and the linear geometry of the sp-hybridized alkyne carbons.

Torsional Angles: These angles describe the conformation of the molecule, for instance, the rotation around the C2-C3 single bond.

Intermolecular Interactions: The analysis would also reveal how molecules of this compound pack together in the crystal lattice, identifying any significant intermolecular forces such as dipole-dipole interactions or van der Waals forces that govern the solid-state structure.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C≡C | ~1.20 Å |

| Bond Length | C(sp²)-C(sp³) (e.g., C2-C3) | ~1.47 Å |

| Bond Length | C(sp)-C(sp³) (e.g., C4-C5) | ~1.46 Å |

| Bond Angle | C1-C2-O | ~120° |

| Bond Angle | C3-C4-C5 | ~180° (linear) |

Computational Chemistry and Theoretical Studies on Alkynones

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of alkynones. These methods allow for the detailed examination of electronic structure, which in turn governs the molecule's reactivity, spectroscopic characteristics, and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to investigate the electronic properties of alkynones. In DFT, the electronic energy of a system is determined as a functional of the electron density. This approach allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO).

For a typical alkynone like butynone, DFT calculations can predict key structural parameters and electronic features. The calculated properties provide a quantitative basis for understanding its reactivity. For instance, the partial charges on the atoms, derived from the electron density, can indicate the most likely sites for nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and electronic transitions.

Table 1: Representative DFT-Calculated Properties for a Simple Alkynone (e.g., Butynone)

| Property | Calculated Value | Significance |

|---|---|---|

| C≡C Bond Length | ~1.21 Å | Indicates triple bond character |

| C=O Bond Length | ~1.22 Å | Indicates double bond character |

| HOMO Energy | ~ -7.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | ~ -1.8 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.7 eV | Indicator of chemical reactivity and kinetic stability |

Note: The values presented are illustrative and representative of typical results obtained from DFT calculations on simple alkynones.

Ab initio molecular orbital theory encompasses a range of methods that solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a hierarchical approach to accuracy. While computationally more demanding than DFT, ab initio methods can offer a more systematic and improvable description of the electronic structure.

Studies on simple alkynones using ab initio methods can provide benchmark data for calibrating more approximate methods. For instance, high-level ab initio calculations can be used to accurately determine the rotational barriers and conformational energies of flexible alkynones. These calculations are crucial for understanding the molecule's dynamic behavior and its population of different conformers at a given temperature.

Acyclic alkynones, such as non-4-yn-2-one, possess rotational freedom around their single bonds, leading to the existence of multiple conformations. libretexts.org Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion. libretexts.org Computational methods are exceptionally well-suited for this task.

By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a detailed energy landscape can be constructed. This landscape reveals the low-energy conformers, which are the most populated at thermal equilibrium, as well as the energy barriers that separate them. For this compound, rotation around the C2-C3 and C5-C6 single bonds would be of primary interest. The relative energies of the different conformers are influenced by a combination of steric hindrance, torsional strain, and intramolecular interactions. chemistrysteps.com

Table 2: Illustrative Conformational Analysis of an Acyclic Alkynone

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180 | 0.00 | 75 |

Note: This table provides a simplified, illustrative example of the kind of data obtained from a conformational analysis of a flexible molecule.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reacting system, it is possible to identify the minimum energy path from reactants to products, including any intermediates and transition states.

For reactions involving alkynones, such as nucleophilic additions to the triple bond or the carbonyl group, computational methods can provide valuable thermodynamic and kinetic information. ekb.eg The relative energies of reactants, intermediates, products, and transition states allow for the determination of reaction enthalpies, activation energies, and reaction rates. youtube.com

Thermodynamic control refers to reactions where the product distribution is determined by the relative stability of the products, while kinetic control applies when the product distribution is governed by the relative rates of formation. khanacademy.org Computational studies can distinguish between these two regimes by calculating the full energy profile of the reaction.

Many reactions of alkynones can yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational methods have become increasingly reliable in predicting the outcome of such reactions.

Regioselectivity: In the case of nucleophilic addition to an α,β-unsaturated ynone, the nucleophile can potentially attack the carbonyl carbon (1,2-addition) or the β-carbon of the triple bond (1,4-addition or Michael addition). fiu.eduscispace.comrsc.org DFT calculations can be used to model the transition states for both pathways. The pathway with the lower activation energy is predicted to be the major one. fiu.edu Local reactivity descriptors, such as the Fukui function or the dual descriptor, derived from the electron density, can also be used to predict the most reactive sites in the molecule. scispace.comrsc.org

Stereoselectivity: For reactions involving chiral alkynones or the use of chiral reagents, computational modeling can predict the stereochemical outcome. nih.gov By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric or diastereomeric excess can be estimated. This predictive power is invaluable in the design of asymmetric syntheses. nih.gov For instance, in a catalytic asymmetric reaction, the model would include the chiral catalyst and the substrate to determine the transition state structures and their relative energies. researchgate.net

Table 3: Hypothetical Computational Prediction of Regioselectivity in a Michael Addition to an Alkynone

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| 1,2-Addition | 25.5 | No |

Note: The data in this table is hypothetical and serves to illustrate how computational results are used to predict reaction outcomes.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of intermolecular interactions. ias.ac.in Crystal engineering aims to understand and predict these packing arrangements, which in turn determine the material's physical properties. ias.ac.in For a molecule like this compound, which contains a polar carbonyl group and a polarizable alkyne moiety, both hydrogen bonding and other non-covalent interactions are expected to be significant.

Hydrogen bonds are highly directional, attractive interactions that play a crucial role in determining molecular conformation and crystal packing. rsc.org While this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O hydrogen bonds. The carbonyl oxygen is a potent hydrogen bond acceptor, and various activated C-H bonds within the molecule (such as those adjacent to the carbonyl or alkyne groups) can act as donors.

In the crystalline state, these C-H···O interactions can lead to the formation of specific, repeating patterns or "supramolecular synthons." rsc.org For ketones, it is common to observe chain or dimer motifs mediated by these weak hydrogen bonds. mdpi.com Computational studies on similar carbonyl-containing compounds have shown that while individually weak (typically <16 kJ/mol), the cumulative effect of multiple C-H···O interactions can significantly stabilize the crystal lattice. rsc.org The geometry of these bonds (distance and angle) can be predicted using quantum chemical calculations and analyzed in detail once a crystal structure is determined.

For a molecule like this compound, a Hirshfeld analysis would typically quantify the following interactions:

H···H contacts: Usually comprising the largest portion of the surface area, representing van der Waals forces.

O···H/H···O contacts: These are critically important as they highlight the C-H···O hydrogen bonds. Red spots on the Hirshfeld surface mapped with dnorm (a normalized contact distance) would indicate close contacts, signifying hydrogen bonding hotspots. youtube.com

C···H/H···C contacts: These represent weaker C-H···π interactions, where the C-H bonds interact with the electron cloud of the alkyne group.

The analysis generates a 2D "fingerprint plot," which provides a quantitative summary of the intermolecular contacts. The relative percentage contribution of each interaction type offers a clear picture of the forces governing the crystal structure. scirp.orgmdpi.com

Interactive Data Table: Illustrative Hirshfeld Surface Contact Contributions for an Alkynone Crystal

| Intermolecular Contact | Contribution (%) | Description |

| H···H | 55.2% | Represents the most significant contribution, primarily from van der Waals forces between the aliphatic chains. |

| O···H / H···O | 28.5% | Highlights the prevalence of C-H···O hydrogen bonds involving the carbonyl oxygen, crucial for forming structural motifs. |

| C···H / H···C | 12.1% | Indicates the presence of C-H···π interactions, likely involving the alkyne group. |

| C···C | 2.5% | Suggests potential π-π stacking interactions between alkyne moieties in adjacent molecules, though likely weak. |

| C···O / O···C | 1.7% | Represents dipole-dipole interactions between carbonyl groups and other carbon atoms. |

Note: This table presents hypothetical but representative data for an alkynone like this compound to illustrate the typical output of a Hirshfeld surface analysis. Specific values would require an experimentally determined crystal structure.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict and validate spectroscopic data. nih.gov These theoretical calculations provide valuable insights into the relationship between molecular structure and spectral features, aiding in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, which computes the nuclear magnetic shielding tensors for a molecule in a given conformation. modgraph.co.uk

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon environment. The protons on the carbon alpha to the ketone (C3) are expected to be deshielded, appearing around 2.0-2.5 ppm. libretexts.orgorgchemboulder.com The terminal methyl group (C1) would be further upfield. The ¹³C spectrum would be characterized by a signal for the carbonyl carbon significantly downfield (>200 ppm) and two distinct signals for the sp-hybridized alkyne carbons.

Comparing the computationally predicted spectrum with experimental data serves as a powerful validation tool for the proposed structure. idc-online.com Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging, which can also be modeled computationally. asu.edu

Interactive Data Table: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ) for this compound

| Proton Position | Predicted δ (ppm) (DFT/GIAO) | Typical Experimental δ (ppm) | Multiplicity |

| H1 (CH₃-C=O) | 2.25 | 2.18 | Singlet (s) |

| H3 (-C=O-CH₂-) | 2.58 | 2.45 | Triplet (t) |

| H6 (-C≡C-CH₂-) | 2.21 | 2.15 | Quintet (p) |

| H7, H8 (-CH₂-CH₂-) | 1.55 | 1.50 | Sextet (sx) |

| H9 (-CH₃) | 0.98 | 0.92 | Triplet (t) |

Note: Theoretical values are illustrative and based on typical accuracies of DFT calculations. Experimental values are estimated based on standard chemical shift ranges for similar functional groups.

Theoretical vibrational frequency analysis, typically performed at the same level of theory as geometry optimization (e.g., DFT with a basis set like B3LYP/6-311++G(d,p)), calculates the normal modes of vibration for a molecule. nih.govspectroscopyonline.com The resulting frequencies correspond to absorption peaks in the infrared (IR) and Raman spectra.

For this compound, key vibrational modes include:

C=O Stretch: A very strong and sharp absorption in the IR spectrum, typically calculated to be around 1715-1730 cm⁻¹.

C≡C Stretch: An absorption of variable intensity, often weak in the IR for internal alkynes, predicted in the 2200-2260 cm⁻¹ region. aip.org

C-H Stretches: Both sp³ C-H stretches (below 3000 cm⁻¹) and potentially weak sp C-H stretches (if a terminal alkyne were present) would be predicted.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. researchgate.net Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov These calculations are invaluable for assigning specific peaks in an experimental spectrum to their corresponding molecular motions. youtube.com

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected IR Intensity |

| C-H Stretch (sp³) | 2880 - 2995 | Medium-Strong |

| C≡C Stretch | 2245 | Weak-Medium |

| C=O Stretch | 1720 | Strong |

| CH₂ Bend (Scissoring) | 1460 | Medium |

| CH₃ Bend (Asymmetric) | 1435 | Medium |

| CH₃ Bend (Symmetric) | 1365 | Medium |

Note: Frequencies are representative values obtained from DFT calculations and scaled to better match experimental observations.

Strategic Applications of Alkynones As Synthetic Intermediates

Alkynones as Versatile Building Blocks for Complex Organic Molecules

The utility of alkynones as foundational components in the construction of intricate molecular architectures is well-established. Their ability to undergo a variety of chemical transformations allows for the efficient assembly of complex carbon skeletons. The dual functionality of alkynones enables them to participate in sequential or one-pot reactions, leading to a rapid increase in molecular complexity from simple starting materials. This versatility is a cornerstone of their application in the synthesis of natural products and complex cyclic systems. rsc.org

The synthesis of natural products, often characterized by their structural complexity and biological activity, frequently employs alkynones as key intermediates. The ynone functionality is a valuable synthon that can be elaborated into a variety of other functional groups and structural motifs found in natural products. For instance, the conjugated system of an alkynone can readily undergo Michael additions, providing a route to introduce substituents at the β-position. This is a common strategy for carbon-carbon bond formation in the assembly of the carbon skeleton of a natural product. rsc.org

Furthermore, the alkyne moiety can be transformed through various reactions such as hydrogenation, hydration, or participation in coupling reactions like the Sonogashira coupling, further expanding its synthetic utility. rsc.org Cascade reactions involving alkynones are also a powerful tool in total synthesis. For example, a conjugate addition to the alkynone can trigger a subsequent intramolecular reaction, leading to the formation of complex cyclic systems in a single, highly stereoselective step. nih.gov The ability of alkynones to participate in such a diverse range of reactions makes them indispensable in the efficient and elegant synthesis of complex natural products. rsc.org

| Natural Product Class | Synthetic Strategy Involving Alkynones | Reference |

| Alkaloids | Cyclocondensation reactions following Michael addition. | rsc.org |

| Macrolides | Intramolecular reactions initiated by conjugate addition to an alkynone. | nih.gov |

| Terpenoids | Cycloaddition reactions of the alkyne moiety. | rsc.org |

The construction of macrocycles and bicyclic frameworks is a significant challenge in organic synthesis, often requiring strategies that can efficiently form large rings or multiple fused rings. Alkynones have proven to be excellent substrates for such transformations. Intramolecular reactions of acyclic precursors containing an alkynone are a common and effective method for the synthesis of macrocycles. The geometric constraints of the alkyne can help to pre-organize the linear precursor, facilitating the ring-closing step. uni-kiel.de

One powerful approach involves the intramolecular Michael addition of a tethered nucleophile to the alkynone, which can initiate a cascade of reactions to form complex cyclic structures. For instance, the addition of an iodide nucleophile to an alkynone can generate a β-iodoallenolate intermediate, which can then participate in an intramolecular aldol (B89426) reaction with a tethered aldehyde to construct a cyclohexenyl alcohol moiety. This type of cascade cyclization has been explored in the synthesis of complex natural products containing macrocyclic cores. nih.gov

Lewis acid-promoted cyclizations of alkynones are also a valuable tool for constructing bicyclic systems. nih.gov Furthermore, alkynones can participate in cycloaddition reactions, such as [2+2] cycloadditions with enones, to furnish bicyclic products. rsc.org The ability to control the diastereoselectivity of these cyclization reactions is a key advantage, allowing for the synthesis of complex three-dimensional structures with a high degree of stereochemical control. nih.gov

| Cyclic System | Synthetic Approach Utilizing Alkynones | Key Features |

| Macrocycles | Intramolecular Michael addition-initiated cascades. | High efficiency and stereoselectivity. nih.gov |

| Bicyclic Systems | Lewis acid-catalyzed [2+2] cycloadditions. | Formation of fused ring systems. rsc.org |

| Fused Heterocycles | Transannular cyclizations. | Construction of complex polycyclic frameworks. nih.gov |

Precursors for Advanced Functional Materials

The unique electronic and reactive properties of alkynones also make them valuable precursors for the development of advanced functional materials. Their ability to be incorporated into larger molecular structures, such as polymers, and their potential to form conjugated systems, opens up possibilities for materials with specific optical, electronic, and sensing properties.

Alkynones can be incorporated into polymer backbones or used as cross-linking agents to create materials with tailored properties. One of the most significant applications of alkynes in polymer chemistry is their participation in "click chemistry" reactions, such as the thiol-yne reaction. This reaction is highly efficient and can proceed under mild conditions, making it ideal for the synthesis of well-defined polymer networks. nih.gov

For example, a tetra-thiol star polymer can be cross-linked with a small molecule alkynone to form a hydrogel. nih.govacs.org The thiol-alkynone reaction can proceed as a double addition, where two thiol groups add across the alkyne, forming a dynamic cross-link. This dynamic nature can impart self-healing and shear-thinning properties to the resulting hydrogel, making it suitable for applications such as injectable biomaterials for tissue engineering and drug delivery. nih.govacs.orgchemrxiv.orgacs.org The mechanical properties of these hydrogels can be readily tuned by adjusting the concentration of the polymer precursors. nih.govacs.org

| Polymer Type | Role of Alkynone | Resulting Material Properties |

| Cross-linked Hydrogels | Cross-linking agent via thiol-yne chemistry. | Self-healing, shear-thinning, tunable mechanical properties. nih.govacs.org |

| Functional Polyesters | Monomer with alkyne functionality. | Photo-cross-linkable, biocompatible elastomers. nih.govacs.org |

| Conjugated Polymers | Building block for conjugated backbones. | Potential for unique optical and electronic properties. oup.com |

The conjugated system of alkynones suggests their potential as building blocks for optoelectronic materials. Polymers containing conjugated backbones often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and transistors. alfa-chemistry.comyoutube.com The incorporation of the alkynone moiety into a polymer can influence the electronic structure and conjugation length of the material, thereby tuning its optoelectronic properties. researchgate.net While simple alkynones like non-4-yn-2-one may not be directly used in advanced devices, they represent a fundamental structural unit that can be incorporated into more complex, tailored molecules for these applications.

In the realm of chemosensors, the electrophilic nature of the alkynone makes it a potential recognition site for nucleophilic analytes. wiley.com A chemosensor operates by binding to a specific analyte and producing a measurable signal, such as a change in color or fluorescence. lupinepublishers.com The Michael addition of a nucleophilic analyte to an alkynone could disrupt a conjugated system or alter the electronic properties of a molecule, leading to a detectable signal. This principle could be used to design sensors for various nucleophilic species, including biologically relevant thiols like cysteine. While the development of specific chemosensors based on simple alkynones is an area for further exploration, the underlying reactivity of the functional group provides a strong foundation for such applications.

Role of Alkynones in Cascade and Multicomponent Reactions

Alkynones are particularly well-suited for use in cascade and multicomponent reactions, which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These reactions are prized for their atom economy and their ability to rapidly generate molecular complexity from simple starting materials. acs.orgrsc.orgmdpi.com

In cascade reactions, the initial reaction of the alkynone generates a reactive intermediate that undergoes a series of subsequent intramolecular transformations. The unique reactivity of the ynone functionality, with its electrophilic β-carbon and reactive triple bond, allows for the design of a wide variety of cascade processes. acs.org For example, a nucleophilic attack on the alkynone can be followed by a cyclization, an elimination, or a rearrangement, leading to the formation of complex polycyclic or heterocyclic structures. nih.govnih.gov

Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants. rsc.orgmdpi.comresearchgate.net Alkynones are excellent substrates for MCRs due to their ability to react with a variety of nucleophiles and electrophiles. For instance, an alkynone can react with an amine and another electrophile in a one-pot reaction to generate a highly substituted heterocyclic product. mdpi.com The use of alkynones in MCRs provides a powerful and efficient method for the synthesis of diverse libraries of complex molecules, which is particularly valuable in drug discovery and materials science. rsc.orgmdpi.com

| Reaction Type | Role of Alkynone | Advantages |

| Cascade Reactions | Initiator of a sequence of intramolecular reactions. | Rapid construction of complex cyclic systems with high stereocontrol. nih.govacs.org |

| Multicomponent Reactions | Electrophilic component reacting with multiple species. | High atom economy and rapid generation of molecular diversity. rsc.orgmdpi.com |

| Tandem Reactions | Participant in sequential intermolecular and intramolecular events. | Efficient synthesis of functionalized heterocycles. mdpi.com |

Derivatization Strategies for Chemical Library Synthesis

Synthesis of Triazole-Linked Compounds for Chemical Space Exploration

The synthesis of 1,2,3-triazoles from alkynes and azides is a cornerstone of click chemistry, valued for its high efficiency, regioselectivity, and mild reaction conditions. nih.govwikipedia.org this compound, as a terminal alkyne, is a prime candidate for this transformation, specifically the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction provides a powerful tool for exploring chemical space by creating a stable, aromatic triazole linker between the this compound core and a variety of other molecular fragments.

The most common and effective method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which regioselectively yields 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov In this process, this compound would react with a diverse array of organic azides in the presence of a copper(I) catalyst to generate a library of triazole-linked compounds. nih.govacs.org The reaction is highly modular, meaning that by simply changing the organic azide reactant, a vast number of distinct products can be synthesized from a single alkynone starting material. nih.gov

The general reaction scheme is as follows: this compound + R-N₃ --(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole

This strategy is highly effective for generating libraries of compounds because both the alkyne (this compound) and the azide partners are readily available or can be easily synthesized. nih.gov The resulting triazole ring is not merely a linker; it is a rigid, planar, and stable heterocyclic scaffold that can participate in hydrogen bonding and dipole interactions, contributing to the biological activity of the final molecule. youtube.com

Below is a table illustrating the potential diversity of triazole derivatives that can be synthesized from this compound using various organic azides.

| This compound | Azide Reactant (R-N₃) | Potential Triazole Product |

| CH₃(CH₂)₃C≡CCH(O)CH₃ | Benzyl Azide | 1-(1-(Benzyl)-1H-1,2,3-triazol-4-yl)nonan-2-one |

| CH₃(CH₂)₃C≡CCH(O)CH₃ | Phenyl Azide | 1-(1-(Phenyl)-1H-1,2,3-triazol-4-yl)nonan-2-one |

| CH₃(CH₂)₃C≡CCH(O)CH₃ | 1-Azido-4-methylbenzene | 1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)nonan-2-one |

| CH₃(CH₂)₃C≡CCH(O)CH₃ | 1-Azido-4-nitrobenzene | 1-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)nonan-2-one |

| CH₃(CH₂)₃C≡CCH(O)CH₃ | Azidoethane | 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)nonan-2-one |

Preparation of Other Biologically Relevant Scaffolds (emphasis on chemical synthesis)

Beyond triazoles, the unique electronic properties of this compound make it a versatile building block for a variety of other biologically relevant heterocyclic scaffolds. The conjugated ynone system is a potent Michael acceptor, susceptible to conjugate addition by a range of nucleophiles. nih.govnih.govacs.org This reactivity can be harnessed to construct diverse ring systems.

Synthesis of Pyrimidines: Pyrimidines are a class of nitrogen-containing heterocycles fundamental to nucleic acids and are present in many synthetic bioactive compounds. wikipedia.org A common synthetic route involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. wikipedia.orgorganic-chemistry.org this compound can serve as a precursor to the necessary β-dicarbonyl equivalent. The Michael addition of a nucleophile to the alkyne can generate an enone, which can then be further manipulated or directly used in cyclization reactions. For instance, reaction sequences involving ynones and amidines can lead to the formation of highly substituted pyrimidines. researchgate.net

Synthesis of Other Heterocycles via Michael Addition: The conjugate addition of various dinucleophiles to ynones like this compound provides a direct route to other five- and six-membered heterocycles. nih.govresearchgate.net

Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazoles, another important scaffold in medicinal chemistry. researchgate.net The reaction typically proceeds via an initial Michael addition of the hydrazine to the ynone, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Vinylogous Peptides and Amides: The addition of amines to ynones can yield vinylogous amides or peptides, which are stable analogs of traditional peptide structures. nih.gov

Thiophene Derivatives: Thiol-yne reactions, involving the addition of sulfur nucleophiles, can be used to synthesize substituted thiophenes or other sulfur-containing heterocycles. nih.gov

The table below outlines potential scaffolds that could be synthesized from this compound based on the general reactivity of alkynones.

| Reactant with this compound | Reaction Type | Resulting Scaffold |

| Amidines (e.g., Benzamidine) | Michael Addition / Cyclocondensation | Substituted Pyrimidines |

| Hydrazine | Michael Addition / Cyclization | Substituted Pyrazoles |

| Primary Amines (e.g., Aniline) | Michael Addition | Vinylogous Amides |

| Thiols (e.g., Thiophenol) | Michael Addition | β-Thio-enones |

These examples highlight the utility of this compound as a versatile intermediate. By selecting the appropriate reaction partner and conditions, a single starting material can be elaborated into a wide array of complex and functionally diverse heterocyclic compounds, which are essential for building chemical libraries for drug discovery and chemical biology. nih.govresearchgate.net

Q & A

Q. What frameworks support collaborative research on this compound’s applications in materials science?

- Methodological Answer : Adopt the P-E/I-C-O framework (Population: polymer matrices; Exposure: doping concentrations; Control: undoped analogs; Outcome: conductivity/thermal stability). Share datasets via FAIR-compliant repositories (e.g., Zenodo) and use collaborative tools like ELN (Electronic Lab Notebook) platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.